molecular formula C24H20FN3O4 B2646010 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol CAS No. 862192-58-3

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol

Cat. No.: B2646010
CAS No.: 862192-58-3
M. Wt: 433.439
InChI Key: CGYKTUGPPZQFTA-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrimidine ring, an amino group, a methoxyphenoxy group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrimidine core, followed by the introduction of the amino group, the methoxyphenoxy group, and the fluorobenzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol has a wide array of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol include other pyrimidine derivatives with different substituents, such as:

  • 2-(2-Amino-5-(2-hydroxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol
  • 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-30-20-4-2-3-5-21(20)32-22-13-27-24(26)28-23(22)18-11-10-17(12-19(18)29)31-14-15-6-8-16(25)9-7-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYKTUGPPZQFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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